molecular formula C20H28N4O4 B2605267 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one CAS No. 2034226-47-4

4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one

Cat. No.: B2605267
CAS No.: 2034226-47-4
M. Wt: 388.468
InChI Key: NQVVYIVLRNNMFH-UHFFFAOYSA-N
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Description

4-{3-[(6-Methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is a synthetic organic compound provided for research and development purposes. Its molecular structure incorporates a pyridazine ring, a heterocycle known to be a key pharmacophore in various medicinal chemistry programs, linked via an ether bridge to a piperidine carbonyl-pyrrolidinone scaffold. Heterocyclic compounds containing nitrogen atoms, such as pyrrolidine and pyridazine, are of significant interest in pharmaceutical research due to their versatile biological activities and ability to modulate physicochemical properties . The specific research applications and biological activity profile of this compound require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for diagnostic use. It is strictly for use by trained professionals in controlled settings.

Properties

IUPAC Name

4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-14-4-5-18(22-21-14)28-17-3-2-8-23(13-17)20(26)15-11-19(25)24(12-15)16-6-9-27-10-7-16/h4-5,15-17H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVVYIVLRNNMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 6-methylpyridazin-3-yl derivatives, followed by their reaction with piperidine and oxan-4-yl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Core Modifications : The target compound’s pyrrolidin-2-one core differentiates it from BK67398’s dihydropyridin-2-one, which may influence ring conformation and hydrogen-bonding capacity.
  • Oxan-4-yl vs. Piperidine : The oxan-4-yl group in the target compound and BK67662 may enhance metabolic stability compared to simpler alkyl substituents due to its oxygenated ring .

Pharmacological and Physicochemical Insights

  • Solubility : Pyridazine-containing compounds like BK67398 exhibit moderate aqueous solubility (logP ~2.5–3.5), suggesting similar properties for the target compound. The oxan-4-yl group could further reduce logP, improving bioavailability .
  • Binding Affinity: Piperidine-carbonyl motifs (as in BK67398) are associated with kinase inhibition, while pyridazine rings may confer selectivity for adenosine receptors or phosphodiesterases .

Biological Activity

The compound 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. Its structure features a piperidine ring, a pyridazine derivative, and an oxan moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological profiles, and potential therapeutic applications.

Structural Characteristics

The compound can be broken down into key structural components:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • 6-Methylpyridazine Moiety : Suggests potential neuropharmacological effects.
  • Oxan Group : Contributes to the stability and reactivity of the molecule.

Pharmacological Profiles

Recent studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-cyano-N-(6-methylpyridin-2-yl)-[1,1′-biphenyl]-4-carboxamideContains a cyano group and biphenyl structurePotential anti-inflammatory properties
N-(3-chloro-5-fluorophenyl)-3-cyano-benzamideFluorinated phenyl ringAnticancer activity
5-[4-(2-cyclohexylethoxy)phenoxy]piperidineFeatures a cyclohexane substituentNeuroactive properties

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as anxiety, depression, and schizophrenia. The modulation of these receptors could lead to significant therapeutic effects.

Interaction Studies

Recent research has focused on the binding affinity and efficacy of this compound at various receptors. For instance, studies have demonstrated its ability to act as an allosteric modulator of mGluRs, influencing downstream signaling pathways critical for neuronal communication.

Synthesis and Characterization

The synthesis of this compound involves multiple synthetic steps that may include microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

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